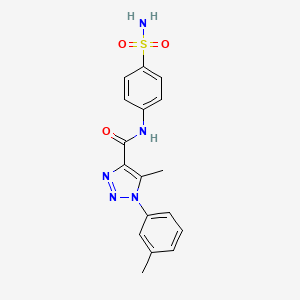
(1R,2R)-2-formylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-formylcyclopropane-1-carboxylic acid, also known as FCCA, is a cyclic amino acid that has gained significant attention in the field of chemical and biological research. This molecule has been synthesized using various methods and has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and agriculture. In
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-formylcyclopropane-1-carboxylic acid is not fully understood. However, it is believed that this compound exerts its biological effects by acting as a competitive inhibitor of certain enzymes, such as acyl-CoA dehydrogenase and malate dehydrogenase.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and fungi. In vivo studies have shown that this compound exhibits hypoglycemic and hypolipidemic effects in animal models. Additionally, this compound has been shown to regulate the expression of certain genes involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R,2R)-2-formylcyclopropane-1-carboxylic acid in lab experiments is its ease of synthesis. This compound can be synthesized using various methods, and the starting materials are readily available. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many future directions for the study of (1R,2R)-2-formylcyclopropane-1-carboxylic acid. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the identification of new biological targets for this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the study of the biochemical and physiological effects of this compound could lead to a better understanding of its potential applications in different fields, including medicine and agriculture.
Conclusion
In conclusion, this compound is a cyclic amino acid that has gained significant attention in the field of chemical and biological research. This molecule has been synthesized using various methods and has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and agriculture. This compound exhibits various biological effects and has many potential applications. There are many future directions for the study of this compound, and further research is needed to fully understand its potential.
Métodos De Síntesis
(1R,2R)-2-formylcyclopropane-1-carboxylic acid can be synthesized using various methods, including the Strecker synthesis, the Grignard reaction, and the Mannich reaction. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide to yield an amino acid. The Grignard reaction involves the reaction of an aldehyde with a Grignard reagent to yield an alcohol, which is then oxidized to yield the desired amino acid. The Mannich reaction involves the reaction of an aldehyde with a primary amine and a ketone to yield an imine, which is then reduced to yield the desired amino acid.
Aplicaciones Científicas De Investigación
(1R,2R)-2-formylcyclopropane-1-carboxylic acid has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In biochemistry, this compound has been studied for its potential use as a building block for the synthesis of peptides and proteins. In agriculture, this compound has been studied for its potential use as a plant growth regulator.
Propiedades
IUPAC Name |
(1R,2R)-2-formylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-2-3-1-4(3)5(7)8/h2-4H,1H2,(H,7,8)/t3-,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAKSXCTQYGIH-IUYQGCFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)
![2-Phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2392423.png)
![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2392430.png)



![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)
